Trypanothione

説明

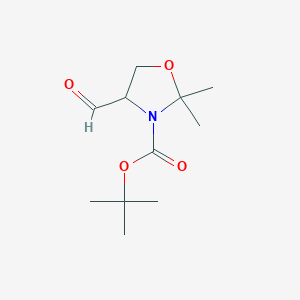

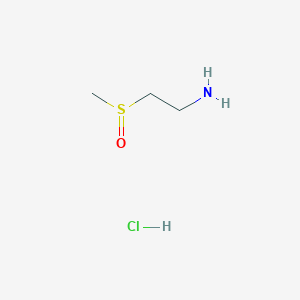

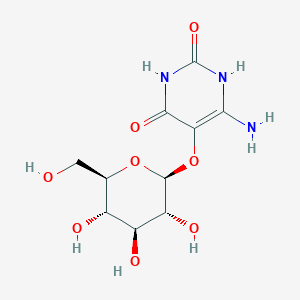

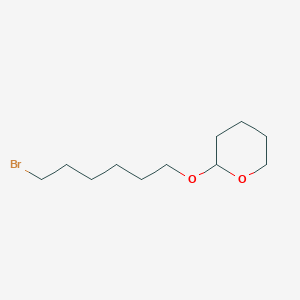

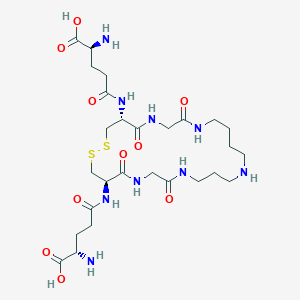

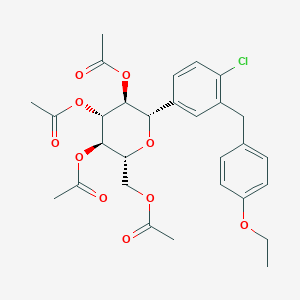

Trypanothione is an unusual form of glutathione containing two molecules of glutathione joined by a spermidine linker . It is found in parasitic protozoa such as leishmania and trypanosomes . These protozoal parasites are the cause of leishmaniasis, sleeping sickness, and Chagas’ disease .

Synthesis Analysis

Trypanothione synthase catalyzes the chemical reaction of glutathione and glutathionylspermidine with ATP to produce N1,N8-bis(glutathionyl)spermidine . This reaction is especially important for protozoa in the order kinetoplastida .Molecular Structure Analysis

Trypanothione is an unusual form of glutathione containing two molecules of glutathione joined by a spermidine (polyamine) linker . The synthetase active site of trypanothione synthase is shaped in the fashion of a triangular cavity that binds the three substrates .Chemical Reactions Analysis

Trypanothione-dependent enzymes include reductases, peroxidases, glyoxalases, and transferases . Trypanothione-disulfide reductase (TryR) was the first trypanothione-dependent enzyme to be discovered . It is an NADPH-dependent flavoenzyme that reduces trypanothione disulfide .Physical And Chemical Properties Analysis

Trypanothione has a molar mass of 721.84 g/mol (oxidized) and 723.86 g/mol (reduced) . It is an unusual form of glutathione containing two molecules of glutathione joined by a spermidine linker .科学的研究の応用

Drug Target for Neglected Tropical Diseases (NTDs)

Trypanothione plays a crucial role in the metabolism of trypanosomatids, making it an attractive target for new antitrypanosomatid drugs. The unique redox pathway based on trypanothione is absent in the mammalian host, thus targeting key enzymes involved in trypanothione metabolism—trypanothione reductase and trypanothione synthetase—could lead to the development of selective drugs with minimal side effects on humans .

Understanding Redox Metabolism

The trypanothione system orchestrates a defense mechanism against reactive oxygen species (ROS) and reactive nitrogen species (RNS), acting as a key reductant. It serves as a reducing agent for various enzymes engaged in DNA synthesis, detoxification of hydroperoxides, and reduction of methionine sulfoxides. Research into this system can provide insights into the oxidative stress response and potential therapeutic interventions .

Metabolomics and Drug Discovery

Metabolomics, using techniques like NMR and Mass Spectrometry, has been applied to Trypanosoma brucei to understand the parasite’s cellular metabolism better. This approach helps identify new potential targets, modes of action, and resistance mechanisms against the parasite, contributing to the discovery of innovative treatments for diseases like sleeping sickness .

In Silico Drug Screening

Trypanothione reductase (TryR) is a promising target for in silico drug screening efforts. Computational methods can identify potential inhibitors of TryR, which is essential for the viability of Trypanosoma and Leishmania. This approach can accelerate the discovery of new antiparasitic compounds with TryR inhibitory activity .

作用機序

Target of Action

Trypanothione primarily targets the enzyme Trypanothione Reductase . It plays a crucial role in the defense against oxidative stress .

Mode of Action

Trypanothione interacts with its target, Trypanothione Reductase, and donates electrons either directly or via the redox intermediate tryparedoxin (TryX) . This interaction leads to the reduction of peroxides, which is particularly important in these organisms because they lack catalase .

Biochemical Pathways

Trypanothione affects the unique redox pathway based on the trypanothione molecule, which is absent in the mammalian host . The key enzymes involved in trypanothione metabolism, trypanothione reductase and trypanothione synthetase, have been studied in detail . This pathway is vital for the survival of the parasites as it protects them from oxidative stress .

Pharmacokinetics

It is known that trypanothione is a small molecule, which could potentially influence its bioavailability .

Result of Action

The result of Trypanothione’s action is the reduction of peroxides, which helps the parasites defend against oxidative stress . This is particularly important as these organisms lack catalase . The reduction of peroxides is achieved using electrons donated either directly from trypanothione, or via the redox intermediate tryparedoxin (TryX) .

Action Environment

The action of Trypanothione is influenced by the environment within the parasite. As Trypanothione is involved in the defense against oxidative stress, its efficacy and stability could potentially be influenced by factors that affect the oxidative state of the parasite . .

将来の方向性

Metabolomics is an innovative tool used to better understand the parasite’s cellular metabolism, and identify new potential targets, modes of action, and resistance mechanisms . Future studies on amino acid metabolism and functional processes can be used to help future new antitrypanosomal drugs development .

特性

IUPAC Name |

(2S)-2-amino-5-[[(4R,23R)-4-[[(4S)-4-amino-4-carboxybutanoyl]amino]-5,8,19,22-tetraoxo-1,2-dithia-6,9,13,18,21-pentazacyclotetracos-23-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H47N9O10S2/c28-16(26(43)44)4-6-20(37)35-18-14-47-48-15-19(36-21(38)7-5-17(29)27(45)46)25(42)34-13-23(40)32-11-3-9-30-8-1-2-10-31-22(39)12-33-24(18)41/h16-19,30H,1-15,28-29H2,(H,31,39)(H,32,40)(H,33,41)(H,34,42)(H,35,37)(H,36,38)(H,43,44)(H,45,46)/t16-,17-,18-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZMSXDHGHZKXJD-VJANTYMQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(=O)CNC(=O)C(CSSCC(C(=O)NCC(=O)NCCCNC1)NC(=O)CCC(C(=O)O)N)NC(=O)CCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCNC(=O)CNC(=O)[C@H](CSSC[C@@H](C(=O)NCC(=O)NCCCNC1)NC(=O)CC[C@@H](C(=O)O)N)NC(=O)CC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H47N9O10S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70242197 | |

| Record name | Trypanothione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70242197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

721.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Trypanothione | |

CAS RN |

96304-42-6 | |

| Record name | Trypanothione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=96304-42-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trypanothione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096304426 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trypanothione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70242197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-chloro-N-[(ethylamino)carbonyl]-2-phenylacetamide](/img/structure/B104231.png)